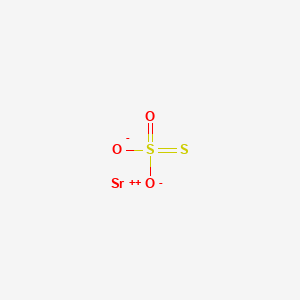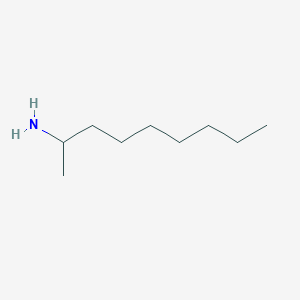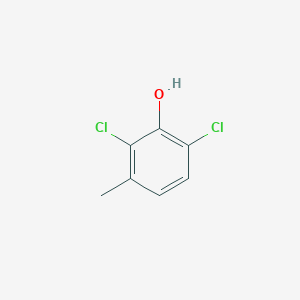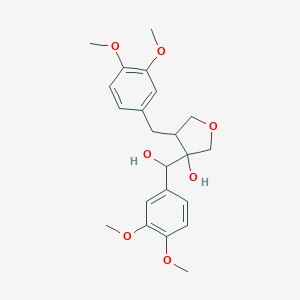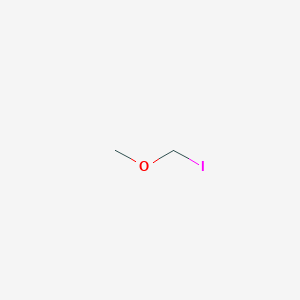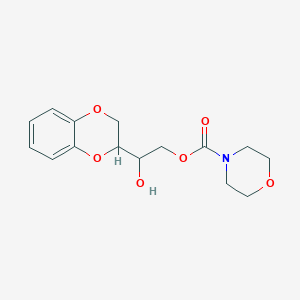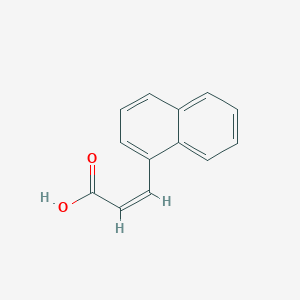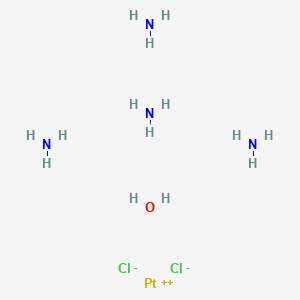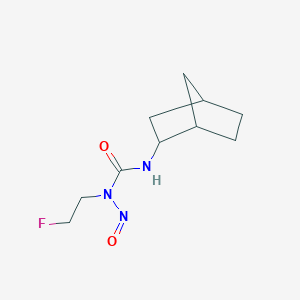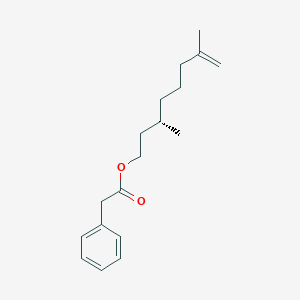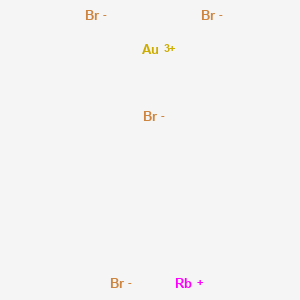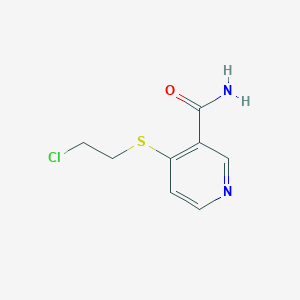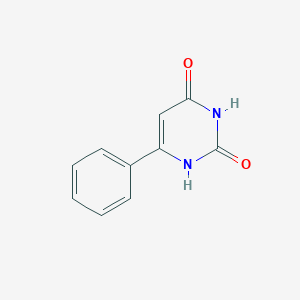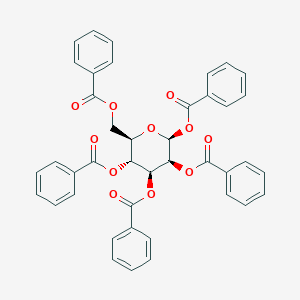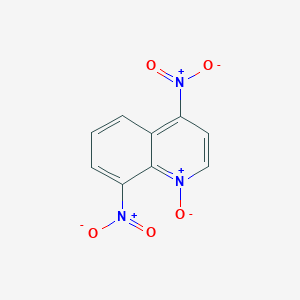
Quinoline, 4,8-dinitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4,8-dinitro-, 1-oxide, also known as DNQ, is a chemical compound that has been extensively used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. DNQ has been widely used in the field of organic synthesis as a powerful oxidizing agent.
Wissenschaftliche Forschungsanwendungen
The primary application of Quinoline, 4,8-dinitro-, 1-oxide is in the field of organic synthesis. It has been used as a powerful oxidizing agent for the conversion of alcohols to aldehydes and ketones. Quinoline, 4,8-dinitro-, 1-oxide has also been used in the synthesis of heterocyclic compounds, such as quinolines and isoquinolines.
Wirkmechanismus
Quinoline, 4,8-dinitro-, 1-oxide is a powerful oxidizing agent that can oxidize alcohols to aldehydes and ketones. The mechanism of action involves the transfer of oxygen atoms from Quinoline, 4,8-dinitro-, 1-oxide to the alcohol molecule. The resulting intermediate is then converted to the aldehyde or ketone product.
Biochemische Und Physiologische Effekte
Quinoline, 4,8-dinitro-, 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic to some microorganisms and has been used as a disinfectant in the food industry. Quinoline, 4,8-dinitro-, 1-oxide has also been reported to have mutagenic and carcinogenic properties, although further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoline, 4,8-dinitro-, 1-oxide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive reagent that is readily available. Quinoline, 4,8-dinitro-, 1-oxide is also a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. However, Quinoline, 4,8-dinitro-, 1-oxide is highly reactive and can be hazardous to handle. Special precautions must be taken when working with Quinoline, 4,8-dinitro-, 1-oxide, including the use of protective clothing and equipment.
Zukünftige Richtungen
There are several future directions for research on Quinoline, 4,8-dinitro-, 1-oxide. One area of research is the development of new synthetic methods that use Quinoline, 4,8-dinitro-, 1-oxide as an oxidizing agent. Another area of research is the study of the biochemical and physiological effects of Quinoline, 4,8-dinitro-, 1-oxide. Further research is needed to determine the mutagenic and carcinogenic properties of Quinoline, 4,8-dinitro-, 1-oxide. Additionally, research is needed to develop safer methods for handling Quinoline, 4,8-dinitro-, 1-oxide in the laboratory.
Conclusion
In conclusion, Quinoline, 4,8-dinitro-, 1-oxide is a powerful oxidizing agent that has been widely used in the field of organic synthesis. It has several advantages for use in laboratory experiments but can be hazardous to handle. Further research is needed to determine the biochemical and physiological effects of Quinoline, 4,8-dinitro-, 1-oxide and to develop safer methods for handling it in the laboratory.
Synthesemethoden
Quinoline, 4,8-dinitro-, 1-oxide can be synthesized by the nitration of quinoline with a mixture of nitric and sulfuric acids. The reaction takes place at a temperature of around 0-5°C and yields Quinoline, 4,8-dinitro-, 1-oxide as a yellow crystalline solid. The synthesis method is relatively simple and has been widely used in the laboratory.
Eigenschaften
CAS-Nummer |
14753-19-6 |
|---|---|
Produktname |
Quinoline, 4,8-dinitro-, 1-oxide |
Molekularformel |
C9H5N3O5 |
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
4,8-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-5-4-7(11(14)15)6-2-1-3-8(9(6)10)12(16)17/h1-5H |
InChI-Schlüssel |
VTEYIVXQGGFQFY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C[N+](=C2C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
14753-19-6 |
Synonyme |
Quinoline, 4,8-dinitro-, 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



